molecular formula C11H11NO2 B2936726 5-Isoxazolemethanol, 3-(phenylmethyl)- CAS No. 52156-50-0

5-Isoxazolemethanol, 3-(phenylmethyl)-

Cat. No. B2936726
CAS RN: 52156-50-0
M. Wt: 189.214
InChI Key: SKCJRQAZVNRZHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .

Scientific Research Applications

Organic Synthesis Applications

  • The reactions of 4,5-polymethylene-substituted 2-isoxazolines with various metal-induced agents result in the formation of compounds through N–O and C–C bond cleavage, proposing mechanisms for these transformations (Nitta, Yi, & Kobayashi, 1985).
  • Synthesis of 5-phenyltetrazole derivatives through reactions with α-epoxides shows potential pathways for creating novel isoxazole-containing compounds (Buzilova et al., 1983).
  • A study on the tautomerism of heteroaromatic compounds, including 5-hydroxyisoxazoles, provides insights into their chemical behavior and potential applications (Boulton & Katritzky, 1961).

Material Science and Photoredox Catalysis

  • Research into the synthesis and reactivity of 5-hydroxy-3-phenyl-5-vinyl-2-isoxazoline explores the potential for creating materials with unique properties (Nunno, Scilimati, & Vitale, 2005).
  • The discovery of novel isoxazole-based compounds with significant larvicidal activity against Aedes aegypti mosquitoes through continuous flow photochemical synthesis indicates their potential in agrochemical and pharmaceutical applications (Sampaio et al., 2023).

Biological and Pharmacological Studies

  • A novel HDAC6-selective inhibitor containing an isoxazole-3-hydroxamate moiety demonstrates anti-tumor activity, highlighting the therapeutic potential of isoxazole derivatives (Shen et al., 2019).
  • Metabolic engineering for the production of isoprenoid-based C5 alcohols in E. coli involves the use of isoxazole and related compounds, showing their utility in biotechnological applications (George et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, “5-Isoxazolemethanol”, indicates that it is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3-benzyl-1,2-oxazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-8-11-7-10(12-14-11)6-9-4-2-1-3-5-9/h1-5,7,13H,6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCJRQAZVNRZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isoxazolemethanol, 3-(phenylmethyl)-

CAS RN

52156-50-0
Record name (3-benzyl-1,2-oxazol-5-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.